

# Physical and chemical properties of Methyl 4-chlorobenzoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 4-chlorobenzoate

Cat. No.: B193341

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Methyl 4-chlorobenzoate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 4-chlorobenzoate** is an organic compound classified as an ester derived from 4-chlorobenzoic acid and methanol.<sup>[1]</sup> Its chemical structure, featuring a chlorine atom at the para position of the benzene ring, imparts unique reactivity, making it a valuable intermediate in organic synthesis.<sup>[1][2]</sup> This compound serves as a critical building block in the production of pharmaceuticals, agrochemicals, and other complex molecules.<sup>[1][2][3]</sup> It is notably used as a reactant in the synthesis of Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors and the antidepressant Moclobemide.<sup>[4][5]</sup> This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key reactions.

## Physical and Chemical Properties

**Methyl 4-chlorobenzoate** is typically an off-white to pale yellow solid or powder at room temperature.<sup>[1][6]</sup> It has limited solubility in water but is moderately soluble in organic solvents such as ethanol, ether, and chloroform.<sup>[1][4][7]</sup>

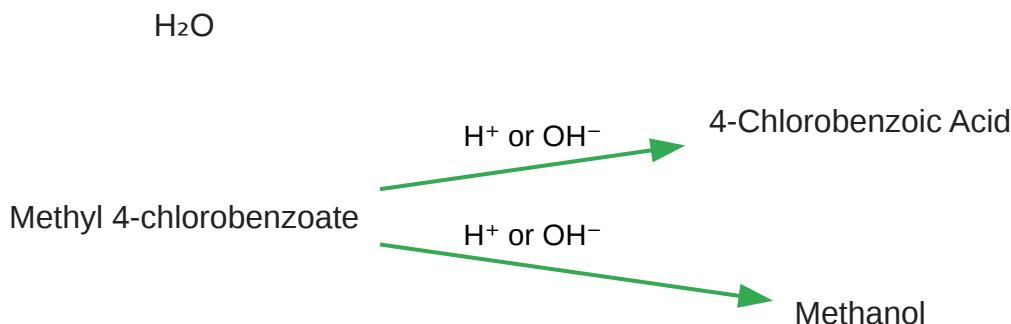
## Data Summary

The key physical and chemical properties of **Methyl 4-chlorobenzoate** are summarized in the table below for easy reference.

| Property          | Value                                                                                                                            | Reference(s)           |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------|------------------------|
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> ClO <sub>2</sub>                                                                                   | [6][8][9][10][11]      |
| Molecular Weight  | 170.59 g/mol                                                                                                                     | [6][10]                |
| Appearance        | Off-white to pale yellow solid/powder                                                                                            | [1][6]                 |
| Melting Point     | 41-46 °C                                                                                                                         | [4][6][8][9][12][13]   |
| Boiling Point     | 136-137 °C at 10 mmHg<br>219.4 °C at 760 mmHg (estimated)                                                                        | [4][6][8][9]           |
| Density           | 1.382 g/cm <sup>3</sup>                                                                                                          | [6][7][8]              |
| Solubility        | Water: 216.3 mg/L at 25 °C<br>(estimated) Slightly soluble in<br>Chloroform, Methanol<br>Moderately soluble in Ethanol,<br>Ether | [1][4][7]              |
| Flash Point       | 107 °C (224.6 °F) - closed cup                                                                                                   | [4][13]                |
| Vapor Pressure    | 0.10 - 0.12 mmHg at 25 °C                                                                                                        | [4][9]                 |
| LogP (o/w)        | 2.87                                                                                                                             | [4]                    |
| Refractive Index  | 1.528 - 1.580 (estimate)                                                                                                         | [7][9]                 |
| CAS Number        | 1126-46-1                                                                                                                        | [8][9][10][11][12][13] |

## Spectral Data

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.96 (d, J = 8.5 Hz, 2H, Ar-H), 7.40 (d, J = 8.5 Hz, 2H, Ar-H), 3.91 (s, 3H, -OCH<sub>3</sub>).[14]
- <sup>13</sup>C NMR (101 MHz, CDCl<sub>3</sub>): δ 166.3 (C=O), 139.4 (Ar-C), 130.9 (Ar-C), 128.7 (Ar-C), 128.6 (Ar-C), 52.3 (-OCH<sub>3</sub>).[14]


- Infrared (IR) Spectrum: The IR spectrum shows characteristic peaks corresponding to its functional groups. Data is available on the NIST Chemistry WebBook.[11]

## Chemical Reactivity and Key Reactions

The reactivity of **Methyl 4-chlorobenzoate** is influenced by the electron-withdrawing nature of both the chloro and the methoxycarbonyl groups. The chlorine atom serves as a versatile handle for various transformations.[2]

### Hydrolysis

The ester linkage is susceptible to hydrolysis under acidic or basic conditions, yielding 4-chlorobenzoic acid and methanol.[2][15] This reaction is a fundamental transformation for esters.



[Click to download full resolution via product page](#)

Caption: Hydrolysis of **Methyl 4-chlorobenzoate**.

## Palladium-Catalyzed Cross-Coupling Reactions

The aryl chloride moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are pivotal for forming new carbon-carbon bonds.[3]

- Suzuki-Miyaura Coupling: It readily reacts with arylboronic acids to produce biaryl compounds. For instance, its reaction with phenylboronic acid yields methyl 4-phenylbenzoate.[3][7][13]

- Hydrodehalogenation: The chlorine atom can be removed via palladium-catalyzed hydrodehalogenation using reagents like polymethylhydrosiloxane (PMHS) to form methyl benzoate.[7][13]

## Nucleophilic Aromatic Substitution

While less reactive than activated aryl halides, the chlorine atom can undergo nucleophilic aromatic substitution under specific, often harsh, reaction conditions.[1][2]

## Experimental Protocols

### Synthesis via Fischer Esterification

The most common laboratory synthesis of **Methyl 4-chlorobenzoate** is the Fischer esterification of 4-chlorobenzoic acid with methanol, catalyzed by a strong acid.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Methyl 4-chlorobenzoate**.

Methodology:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chlorobenzoic acid (1 equivalent) and an excess of methanol (5-10 equivalents), which serves as both reactant and solvent.[16]
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.
- Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[16]

- **Workup:** After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
- **Purification:** Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>). Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or hexanes) or by vacuum distillation.[8]

## Characterization Protocol (NMR Spectroscopy)

- **Sample Preparation:** Dissolve approximately 10-20 mg of the purified **Methyl 4-chlorobenzoate** in about 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
- **Data Acquisition:** Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
- **Data Analysis:** Compare the obtained chemical shifts, integration values, and coupling constants with the expected values listed in Section 1.2 to confirm the structure and purity of the compound.[14][17]

## Safety and Handling

**Methyl 4-chlorobenzoate** is classified as an irritant.[6][10] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

- **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat. [13]
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6][7]

- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

## Conclusion

**Methyl 4-chlorobenzoate** is a synthetically versatile compound with well-defined physical and chemical properties. Its utility in palladium-catalyzed reactions and as a precursor for more complex molecules makes it a staple in both academic research and industrial applications. A thorough understanding of its reactivity, handling, and the experimental protocols associated with its use is essential for any scientist working with this intermediate.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 1126-46-1: Methyl 4-chlorobenzoate | CymitQuimica [cymitquimica.com]
- 2. Methyl 4-chlorobenzoate | 1126-46-1 | Benchchem [benchchem.com]
- 3. nbinno.com [nbino.com]
- 4. methyl 4-chlorobenzoate, 1126-46-1 [thegoodsentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. METHYL 4-CHLOROBENZOATE [chembk.com]
- 7. METHYL 4-CHLOROBENZOATE | 1126-46-1 [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Page loading... [guidechem.com]
- 10. Methyl 4-chlorobenzoate | C8H7ClO2 | CID 14307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzoic acid, 4-chloro-, methyl ester [webbook.nist.gov]
- 12. Methyl 4-chlorobenzoate, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. メチル 4-クロロ安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. rsc.org [rsc.org]
- 15. quora.com [quora.com]
- 16. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 17. rsc.org [rsc.org]
- To cite this document: BenchChem. [Physical and chemical properties of Methyl 4-chlorobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193341#physical-and-chemical-properties-of-methyl-4-chlorobenzoate]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)